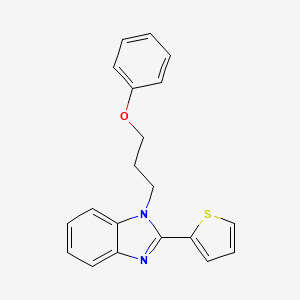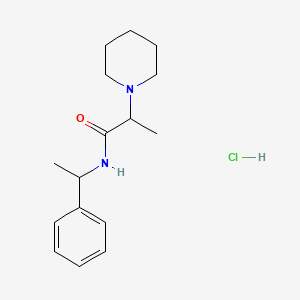
1-(3-phenoxypropyl)-2-(2-thienyl)-1H-benzimidazole
Descripción general
Descripción
Benzimidazole derivatives, including structures related to 1-(3-phenoxypropyl)-2-(2-thienyl)-1H-benzimidazole, are a class of heterocyclic compounds with significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds often possess antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities among others. The interest in benzimidazoles has led to the development of various synthetic methods and analyses of their chemical and physical properties.
Synthesis Analysis
Recent advancements in the synthesis of benzimidazole derivatives highlight various approaches, including condensation reactions between o-phenylenediamines and electrophilic reagents, showcasing the versatility in generating these compounds. Notably, green chemistry methods have emerged, emphasizing solvent-free and metal-free conditions, which offer a more sustainable pathway for benzimidazole synthesis (Sharma et al., 2023).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to the 4 and 5 positions of an imidazole ring. This configuration is pivotal for the interaction of benzimidazoles with biological targets, where the presence of substituents at specific positions can significantly affect the compound's bioactivity and selectivity (Singla et al., 2014).
Chemical Reactions and Properties
Benzimidazole derivatives participate in a range of chemical reactions, reflecting their reactivity and functional diversity. The chemical properties of these compounds are influenced by their structure, enabling them to act as intermediates in the synthesis of more complex molecules with desired biological activities (Vessally et al., 2018).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are critical for their application in drug development. These properties are determined by the molecular structure and substituents present in the benzimidazole core, influencing the compound's overall pharmacokinetic profile.
Chemical Properties Analysis
Benzimidazole derivatives exhibit a broad spectrum of chemical properties, including their ability to act as enzyme inhibitors, their interaction with proteins and DNA, and their reactivity towards various chemical reagents. These properties are foundational for the therapeutic potential of benzimidazole-based compounds, with many derivatives being explored for their anticancer, antiviral, and antimicrobial activities (Akhtar et al., 2019).
Propiedades
IUPAC Name |
1-(3-phenoxypropyl)-2-thiophen-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-2-8-16(9-3-1)23-14-7-13-22-18-11-5-4-10-17(18)21-20(22)19-12-6-15-24-19/h1-6,8-12,15H,7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGGGNFBIPZKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-isopropyl-5-methylcyclohexyl [(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B4105913.png)



![(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4105943.png)
![4-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4105949.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4105970.png)

![ethyl (2-{[2-(4-methoxyphenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4105988.png)
![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4105989.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B4105999.png)